molecular formula C17H14N4OS B7680045 7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one

7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one

Cat. No. B7680045
M. Wt: 322.4 g/mol
InChI Key: AWCJRPAENLUHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one is a chemical compound that belongs to the class of thienopyrimidines. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one involves the inhibition of specific enzymes and pathways. It is known to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. It can also inhibit the production of pro-inflammatory cytokines by modulating the activity of specific transcription factors. Additionally, it can modulate the activity of specific neurotransmitter receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one are diverse and depend on the specific application. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neuronal activity. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one in lab experiments include its specificity and potency in inhibiting specific enzymes and pathways. It is also relatively easy to synthesize and purify, making it readily available for research studies. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one. One direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to explore its potential as a therapeutic agent in combination with other drugs. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one involves the reaction of 2-amino-3-methylquinoxaline with 2-chloroacetyl-7-methylthieno[3,2-d]pyrimidine-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The final product is obtained by purification using column chromatography.

Scientific Research Applications

7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one has been used in various scientific research studies. It has been shown to have potential applications in the field of cancer research, as it inhibits the growth of cancer cells by targeting specific enzymes and pathways. It has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential applications in the treatment of neurological disorders, as it can modulate the activity of specific neurotransmitter receptors.

properties

IUPAC Name

7-methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-8-23-16-15(10)18-9-21(17(16)22)7-14-11(2)19-12-5-3-4-6-13(12)20-14/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCJRPAENLUHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN(C2=O)CC3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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